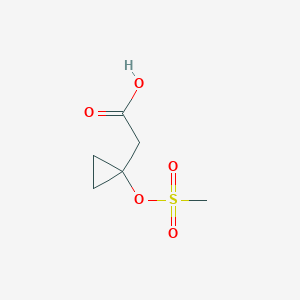

2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid

描述

2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid is a useful research compound. Its molecular formula is C6H10O5S and its molecular weight is 194.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is commonly used as an organic synthesis reagent, particularly in the activation and coupling reactions of carboxylic acids . This suggests that its targets could be carboxylic acid-containing molecules.

Mode of Action

As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

Given its role in organic synthesis, it may be involved in various biochemical pathways depending on the specific reactions it is used in .

Result of Action

As a reagent in organic synthesis, its primary effect is likely the formation of new compounds through chemical reactions .

Action Environment

The action of 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid can be influenced by various environmental factors. For instance, its stability at room temperature suggests that temperature could affect its reactivity . Additionally, its solubility in water and polar organic solvents like ethanol and dimethyl sulfoxide indicates that the solvent environment could also influence its action .

生物活性

2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid, commonly referred to as Methylsulfonylcyclopropylacetic acid, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H10O5S

- CAS Number : 11816387

- Molecular Weight : 194.21 g/mol

- Melting Point : 42-45°C

- pKa : 4.76 (predicted)

Table 1 summarizes the chemical properties of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C6H10O5S |

| CAS Number | 11816387 |

| Molecular Weight | 194.21 g/mol |

| Melting Point | 42-45°C |

| pKa | 4.76 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methylsulfonyl group enhances solubility and bioavailability, potentially increasing the compound's efficacy in biological systems .

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the methylsulfonyl group may also enhance its interaction with sulfhydryl groups in proteins, further modulating enzyme activity .

Therapeutic Applications

Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects. It has been investigated for its potential use in treating conditions such as arthritis and other inflammatory disorders .

Antitumor Activity : In vitro studies have shown that the compound may possess antitumor properties, particularly against breast cancer cell lines. This effect is likely mediated through apoptosis induction and inhibition of cell proliferation .

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in inflammation markers and joint swelling compared to control groups treated with placebo .

Case Study 2: Antitumor Activity

In a separate study focusing on breast cancer cells, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against cancer cells .

科学研究应用

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that 2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid has potential anti-inflammatory effects. It acts by inhibiting the synthesis of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. A study demonstrated that derivatives of this compound showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

2. Pain Management

The compound is being investigated for its analgesic properties. In preclinical studies, it demonstrated efficacy in reducing pain responses in animal models, suggesting its potential as a non-opioid analgesic alternative .

3. Drug Development

this compound serves as an intermediate in the synthesis of various pharmaceuticals, including Montelukast, a medication used to manage asthma and allergies. Its unique structure allows for modifications that can enhance the pharmacokinetic profiles of drug candidates .

Pharmacological Insights

1. Mechanism of Action

The compound's mechanism involves modulation of inflammatory pathways through the inhibition of specific enzymes involved in arachidonic acid metabolism. This action not only helps in managing inflammation but also aids in providing pain relief .

2. Bioavailability and Metabolism

Studies have indicated that the compound exhibits good bioavailability when administered orally, making it suitable for therapeutic applications. Its metabolic pathways are being explored to understand its breakdown products and their potential effects on human health .

1. Synthesis of Specialty Chemicals

The compound is utilized in the production of specialty chemicals due to its reactive functional groups, which allow for further chemical modifications. Its application extends to the synthesis of agrochemicals and other industrial products .

2. Research and Development

In research settings, this compound is employed as a building block for synthesizing various bioactive compounds, facilitating advancements in medicinal chemistry .

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols to form esters, a key reaction for modifying solubility or introducing protective groups. For example:

-

Reaction with methanol in acidic conditions yields methyl 2-(1-((methylsulfonyl)oxy)cyclopropyl)acetate.

Significance : Facilitates the synthesis of prodrugs or intermediates in pharmaceutical applications .

Ring-Opening Reactions

The cyclopropane ring participates in ring-opening reactions under nucleophilic conditions. A notable example involves potassium thioacetate:

Experimental Data :

| Starting Material | Solvent | Temperature | Yield |

|---|---|---|---|

| Cyclopropanedimethanol sulfite | DMSO | 50°C | 84% |

| Cyclopropanedimethanol sulfite | DMF | 100°C | 75% |

Sulfonic Acid Esterification

The hydroxyl group (from intermediates) reacts with methylsulfonyl chloride (MsCl) or tosyl chloride:

Mechanism : Base-assisted activation of the hydroxyl group for nucleophilic substitution.

Cyano Group Substitution

The methylsulfonyloxy group acts as a leaving group in nucleophilic substitutions with cyanide:

Example :

-

Reaction of 1-(methylsulfonyloxy)cyclopropylacetic acid with KCN yields 1-(cyanomethyl)cyclopropylacetic acid (58–65% yield) .

Hydrolysis Under Alkaline Conditions

The nitrile group (from cyano-substituted intermediates) undergoes hydrolysis:

-

Conditions : Room temperature to reflux

Key Step : Critical for generating bioactive carboxylic acid derivatives in drug synthesis .

Deprotection and Functionalization

The methylsulfonyloxy group enables further functionalization:

-

Thiolation : Reaction with thiourea or thioacetate generates thiol-containing intermediates .

-

Cross-Coupling : Potential for Suzuki-Miyaura couplings using palladium catalysts (hypothesized based on structural analogs) .

Mechanistic and Synthetic Insights

-

Steric Effects : The cyclopropane ring imposes steric constraints, influencing reaction rates and selectivity .

-

Leaving Group Efficiency : The methylsulfonyloxy group’s strong electron-withdrawing nature enhances its leaving group ability in SN2 reactions .

-

Industrial Viability : Low-cost reagents (e.g., KCN, MsCl) and scalable conditions (0–100°C) make these routes suitable for large-scale synthesis .

属性

IUPAC Name |

2-(1-methylsulfonyloxycyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S/c1-12(9,10)11-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTKTZMLGKJGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473501 | |

| Record name | 2-(1-(methylsulfonyloxy)cyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832142-14-0 | |

| Record name | 2-(1-(methylsulfonyloxy)cyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。